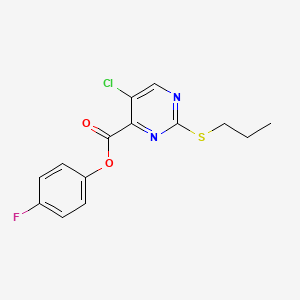
4-fluorophenyl 5-chloro-2-(propylthio)-4-pyrimidinecarboxylate
Vue d'ensemble
Description
Pyrimidine derivatives are significant in various fields due to their versatile chemical and biological properties. While direct information on "4-fluorophenyl 5-chloro-2-(propylthio)-4-pyrimidinecarboxylate" is scarce, related compounds provide valuable insights into synthesis methods, structural characteristics, and potential applications.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves cyclization reactions and substitutions. For instance, Gandhi et al. (2016) synthesized a compound through single crystal X-ray diffraction studies, indicating a process that could be analogous to synthesizing the target molecule (Gandhi et al., 2016).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including bond lengths, angles, and conformation, can be determined via crystallography and computational chemistry methods. For example, the structure and stability of a related pyrimidine compound were analyzed using Hirshfeld surface analysis and DFT calculations (Gandhi et al., 2016).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, such as N-acylation, lithiation, and nucleophilic substitution. These reactions can significantly alter their chemical properties and potential applications. Krištafor et al. (2009) described the synthesis and structural characterization of C-6 fluoroalkylated pyrimidine derivatives, providing insights into their chemical behavior and reactivity (Krištafor et al., 2009).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as melting points, solubility, and crystalline structure, are crucial for their practical application. Analyzing these properties helps in understanding the material characteristics and guides the development of novel compounds with desired physical attributes.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic structure, are essential for predicting the behavior of pyrimidine derivatives in various conditions. Computational chemistry methods, such as DFT, provide valuable insights into the electronic properties and potential reactivity patterns of these compounds (Gandhi et al., 2016).
Applications De Recherche Scientifique
Synthesis and Structural Studies
- Pyrimidine derivatives, including 4-fluorophenyl 5-chloro-2-(propylthio)-4-pyrimidinecarboxylate, are extensively studied in synthetic chemistry. For instance, compounds with fluorophenylalkyl and fluorophenylalkenyl side chains have been synthesized, displaying structural variety and potential for further chemical modifications (Krištafor et al., 2009).
Biological Activity
- Certain pyrimidine derivatives have shown biological activity, such as larvicidal activity against mosquito larvae. This indicates potential applications in public health for controlling vector-borne diseases (Gorle et al., 2016).
Quantum Chemical Calculations and Molecular Docking
- Quantum chemical calculations and molecular docking studies are performed on pyrimidine derivatives to understand their interaction with biological targets. This can provide insights into the design of new compounds with potential medicinal applications (Gandhi et al., 2016).
Photophysical and Crystallographic Studies
- Investigations into the photophysical properties and crystal structures of pyrimidine derivatives offer valuable data for applications in material science and the design of novel compounds (Tigreros et al., 2021).
Fluorescence Characteristics
- The study of fluorescence characteristics in pyrimidine derivatives can lead to the development of new fluorophores with applications in biological imaging and diagnostics (Ebrahimpour et al., 2017).
Antitumor Evaluations
- Pyrimidine derivatives are evaluated for their antitumor activities, indicating their potential use in developing new anticancer drugs (Prekupec et al., 2007).
Insights into Catalytic Mechanisms
- Research on pyrimidine nucleotides provides insights into the catalytic mechanisms of enzymes, which is crucial for understanding various biological processes and developing targeted therapies (Shostak & Jones, 1992).
Propriétés
IUPAC Name |
(4-fluorophenyl) 5-chloro-2-propylsulfanylpyrimidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O2S/c1-2-7-21-14-17-8-11(15)12(18-14)13(19)20-10-5-3-9(16)4-6-10/h3-6,8H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTINIPZQOHNTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC=C(C(=N1)C(=O)OC2=CC=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



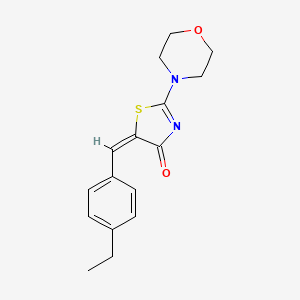
![methyl 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4630340.png)
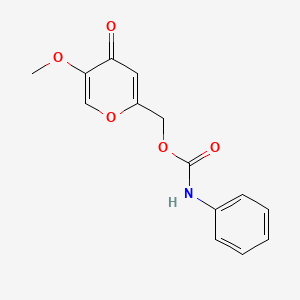
![isopropyl 4-(3,4-dimethylphenyl)-2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4630346.png)
![N-allyl-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B4630347.png)
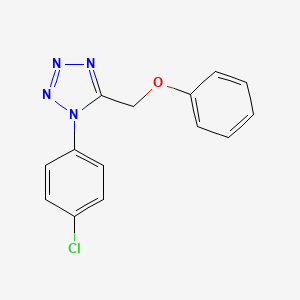
![3-[(dimethylamino)methyl]-2,5,7-trimethyl-4-quinolinol](/img/structure/B4630362.png)
![2-ethoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4630380.png)
![2-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4630386.png)
![4-{4-[(2,5-dimethoxyphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4630391.png)

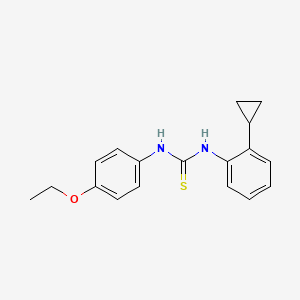
![3-[(dimethylamino)sulfonyl]-N-(3-iodophenyl)benzamide](/img/structure/B4630427.png)
![N-(2-methylphenyl)-2-(3-oxo-1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-2-piperazinyl)acetamide](/img/structure/B4630434.png)